4-Chromanone is a natural product found in Lasiolaena morii and Lactarius deliciosus with data available.
4-Chromanone
CAS No.: 1341-36-2
Cat. No.: VC20955433
Molecular Formula: C9H8O2
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1341-36-2 |
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Molecular Formula | C9H8O2 |
Molecular Weight | 148.16 g/mol |
IUPAC Name | 2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C9H8O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4H,5-6H2 |
Standard InChI Key | MSTDXOZUKAQDRL-UHFFFAOYSA-N |
SMILES | C1COC2=CC=CC=C2C1=O |
Canonical SMILES | C1COC2=CC=CC=C2C1=O |
Melting Point | 36.5 °C |
Introduction
Chemical Structure and Physical Properties
4-Chromanone (C₉H₈O₂) consists of a benzene ring fused to a dihydropyran ring containing a carbonyl group at the 4-position. This heterocyclic structure provides numerous sites for modification, making it an excellent scaffold for creating biologically active compounds.
Basic Properties
Table 1: Physical and Chemical Properties of 4-Chromanone
Spectral Properties
4-Chromanone can be characterized using various spectroscopic techniques. In NMR analysis, characteristic signals include those for the OCH and CH₂ groups in the dihydropyran ring. For example, in ¹H NMR spectra, signals typically appear as a double-doublet (dd) at approximately 5.59 ppm for the OCH group and two dd peaks around 3.22 and 3.16 ppm for the CH₂ group in the 4-chromanone structure .
Synthesis Methods
Various synthetic routes have been developed for 4-chromanone and its derivatives, with significant advancements made in recent years to improve yields, reaction conditions, and sustainability.
Base-Mediated Aldol Condensation
One of the most common synthetic approaches involves a base-mediated crossed aldol condensation followed by an intramolecular oxa-Michael addition . This method typically uses:
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2'-hydroxyacetophenones as starting materials
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Appropriate aldehydes as reactants
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A base (such as diisopropylamine) as a catalyst
The reactions are often conducted under microwave irradiation at 160-170°C for approximately one hour . This method is particularly efficient for producing 2-alkyl-chroman-4-ones with yields ranging from 17% to 88%, depending on the substitution pattern of the starting acetophenones .
Factors Affecting Synthesis Efficiency
The yield of 4-chromanone synthesis is significantly influenced by the electronic properties of the substituents on the acetophenone starting material:
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Electron-deficient 2'-hydroxyacetophenones typically provide higher yields
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Electron-donating groups often lead to increased byproduct formation through self-condensation of the aldehyde
For example, 6,8-dimethyl- and 6-methoxy-substituted 2-pentylchroman-4-one derivatives were obtained in only 17% yield due to purification challenges caused by byproduct formation .
Modern Synthetic Approaches
Recent developments (2016-2021) have introduced several innovative methodologies for synthesizing 4-chromanone derivatives :
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Microwave-assisted synthesis has gained popularity for reducing reaction times and improving yields
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Green chemistry approaches have been developed to minimize waste and environmental impact
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One-pot multicomponent reactions have streamlined the synthesis process
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Catalyst innovations have improved selectivity and yield
These advances have significantly expanded the synthetic toolkit available for creating diverse 4-chromanone derivatives with potential applications in medicinal chemistry and materials science .
Applications of 4-Chromanone
4-Chromanone serves as a versatile building block with numerous applications across multiple industries due to its unique structure and reactivity.
Pharmaceutical Applications
The 4-chromanone scaffold is extensively utilized in pharmaceutical research and development:
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As a key intermediate in the synthesis of bioactive compounds with anti-inflammatory and anti-cancer properties
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In the development of potential therapeutic agents targeting various diseases
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As a structural component in sirtuin 2 (SIRT2) inhibitors, which have implications for aging-related and neurodegenerative disorders
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As precursors for compounds with antimicrobial, antifungal, and antiviral activities
Recent studies have demonstrated that substituted chroman-4-one and chromone derivatives can act as potent and highly selective SIRT2 inhibitors with inhibitory concentrations in the low micromolar range .
Flavor and Fragrance Industry
4-Chromanone contributes significantly to the flavor and fragrance sector:
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Used to create unique flavoring agents and fragrances
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Incorporated into perfumes and food items to enhance aromatic profiles
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Valued for its pleasant lemon-like odor in fragrance formulations
Agricultural Applications
Recent research has revealed promising applications in agriculture:
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Novel 4-chromanone-derived compounds have demonstrated effectiveness as plant immunity inducers
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Compounds such as 7c and 7g exhibited remarkable curative effects and protection against Cucumber Mosaic Virus (CMV) with inhibition rates exceeding 50%
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Field trials confirmed efficacy against CMV disease in Passiflora spp. (passion fruit)
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Enhanced disease resistance in plants was evidenced by increased soluble protein, soluble sugar, total phenol, and chlorophyll contents
Other Industrial Applications
Additional industrial applications include:
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Polymer chemistry: Incorporated into polymer formulations to improve UV stability and color retention in coatings and plastics
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Analytical chemistry: Used as standards in analytical methods for identifying and quantifying related substances
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Natural product synthesis: Utilized in the synthesis of natural products and derivatives with potential therapeutic value
Biological and Pharmacological Activities
4-Chromanone derivatives exhibit a diverse range of biological activities, making them attractive candidates for drug development.
Enzyme Inhibition Properties
Several studies have highlighted the enzyme inhibitory properties of 4-chromanone derivatives:
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Sirtuin 2 (SIRT2) inhibition: Substituted chromone and chroman-4-one derivatives have shown potent and highly selective SIRT2 inhibitory activity
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The most potent SIRT2 inhibitor identified was 6,8-dibromo-2-pentylchroman-4-one with an IC₅₀ of 1.5 μM
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Structure-activity relationship studies revealed that larger, electron-withdrawing substituents in the 6- and 8-positions were favorable for SIRT2 inhibition
Antimicrobial and Antiviral Activities
4-Chromanone derivatives have demonstrated significant antimicrobial and antiviral properties:
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Antibacterial activity against pathogens such as Xanthomonas axonopodis pv. citri and Xanthomonas oryzae pv. oryzicola
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Antiviral activity against Cucumber Mosaic Virus (CMV) with protection rates exceeding 50%
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Synthesized derivatives containing a sulfone moiety showed enhanced bioactivity compared to thioether-containing analogs
Plant Immunity Induction
Recent research has revealed the potential of 4-chromanone derivatives as plant immunity inducers:
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Compound 7c demonstrated significant efficacy against CMV disease in passion fruit with a relative control efficiency of 47.49%
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Transcriptome analysis indicated that 4-chromanone derivatives primarily target the abscisic acid (ABA) signaling pathway, a crucial plant hormone signal transduction pathway
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Treatment with these compounds resulted in improved nutritional quality and disease resistance in plants
Structure-Activity Relationships
Understanding the relationship between structural modifications and biological activity has been crucial for optimizing 4-chromanone derivatives for specific applications.
Key Structural Features Affecting Activity
Studies have identified several structural elements that influence the biological activity of 4-chromanone derivatives:
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Substitution at positions 2, 6, and 8 significantly impacts SIRT2 inhibitory activity
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Electron-withdrawing groups at positions 6 and 8 enhance inhibitory potential
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The size and nature of the substituent at position 2 affect selectivity and potency
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Incorporation of sulfone moieties instead of thioether groups can enhance bioactivity
Pharmacophore Development
Analysis of structure-activity relationships has led to the development of pharmacophore models that can guide the design of more potent and selective 4-chromanone derivatives. These models typically emphasize:
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The importance of the carbonyl group at position 4
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The role of substituents at positions 2, 6, and 8 in determining biological activity
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The significance of electron-withdrawing groups for enhancing potency
Recent Developments and Future Directions
The period from 2016 to 2021 has seen significant advancements in 4-chromanone research, with new synthetic methodologies and applications continuing to emerge.
Synthetic Innovations
Recent methodological improvements include:
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Development of more efficient and environmentally friendly synthetic routes
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Application of microwave-assisted synthesis for reducing reaction times and improving yields
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Exploration of novel catalytic systems for enhancing selectivity and efficiency
Emerging Applications
Cutting-edge applications currently being explored include:
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Development of 4-chromanone-based plant immunity inducers for sustainable agriculture
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Investigation of selective enzyme inhibitors for treating neurodegenerative diseases
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Utilization in polymer chemistry for materials with enhanced properties
Future Research Directions
Several promising research avenues remain to be explored:
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Further optimization of structure-activity relationships to enhance potency and selectivity
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Development of more sustainable and scalable synthetic methods
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Expansion of agricultural applications as plant immunity inducers
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Investigation of potential therapeutic applications for treating age-related diseases
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